molecular formula C12H16N2O B8357473 2-(5-amino-1H-indol-2-yl)-2-methylpropan-1-ol

2-(5-amino-1H-indol-2-yl)-2-methylpropan-1-ol

Cat. No. B8357473
M. Wt: 204.27 g/mol
InChI Key: ZUFWLQWOUWSUAI-UHFFFAOYSA-N
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Patent
US08623905B2

Procedure details

To a solution of 2-methyl-2-(5-nitro-1H-indol-2-yl)propan-1-ol (0.094 g, 0.40 mmol) in ethanol (4 mL) was added tin chloride dihydrate (0.451 g, 2.0 mmol), The mixture was heated in the microwave at 120° C. for 1 h, The mixture was diluted with ethyl acetate and water before being quenched with saturated aqueous NaHCO3. The reaction mixture was filtered through a plug of celite using ethyl acetate. The organic layer was separated from the aqueous layer, dried over Na2SO4, filtered and evaporated under reduced pressure to give 2-(5-amino-1H-indol-2-yl)-2-methylpropan-1-ol (0.080 g, 98%).
Quantity
0.094 g
Type
reactant
Reaction Step One
Name
tin chloride dihydrate
Quantity
0.451 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:6]1[NH:7][C:8]2[C:13]([CH:14]=1)=[CH:12][C:11]([N+:15]([O-])=O)=[CH:10][CH:9]=2)([CH3:5])[CH2:3][OH:4].O.O.[Sn](Cl)(Cl)(Cl)Cl>C(O)C.C(OCC)(=O)C.O>[NH2:15][C:11]1[CH:12]=[C:13]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6]([C:2]([CH3:5])([CH3:1])[CH2:3][OH:4])=[CH:14]2 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.094 g
Type
reactant
Smiles
CC(CO)(C)C=1NC2=CC=C(C=C2C1)[N+](=O)[O-]
Name
tin chloride dihydrate
Quantity
0.451 g
Type
reactant
Smiles
O.O.[Sn](Cl)(Cl)(Cl)Cl
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
before being quenched with saturated aqueous NaHCO3
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a plug of celite
CUSTOM
Type
CUSTOM
Details
The organic layer was separated from the aqueous layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2C=C(NC2=CC1)C(CO)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.08 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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